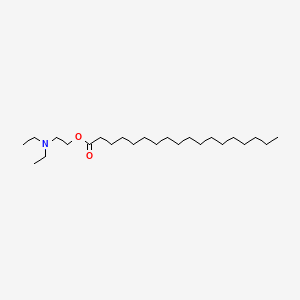
Diamminebis(nitrito-N)platinum
Übersicht
Beschreibung
Diamminebis(nitrito-N)platinum, also known as platinum p-salt, is a coordination compound with the chemical formula [Pt(NH3)2(NO2)2]. This compound features a platinum(II) center coordinated by two ammine (NH3) ligands and two nitrito (NO2) ligands in a square-planar geometry. It is known for its stability and has been extensively studied for its applications in electrochemical deposition processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diamminebis(nitrito-N)platinum can be synthesized by reacting platinum(II) salts with ammonia and nitrite ions. One common method involves dissolving platinum(II) chloride in an aqueous ammonia solution, followed by the addition of sodium nitrite. The reaction mixture is then heated to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often used as a precursor for the electrochemical deposition of platinum and its alloys .
Analyse Chemischer Reaktionen
Types of Reactions
Diamminebis(nitrito-N)platinum undergoes various chemical reactions, including:
Oxidation: The platinum(II) center can be oxidized to platinum(IV) under specific conditions.
Reduction: The compound can be reduced back to platinum(0) or platinum(II) using appropriate reducing agents.
Substitution: The ammine and nitrito ligands can be substituted with other ligands, such as chloride or phosphine, under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or chlorine gas.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating.
Major Products
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) or platinum(II) complexes.
Substitution: Various platinum(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diamminebis(nitrito-N)platinum has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diamminebis(nitrito-N)platinum involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links disrupt the DNA structure and inhibit its replication and transcription, ultimately leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
Diamminebis(nitrito-N)platinum is unique due to its specific ligand arrangement and stability. Similar compounds include:
Cisplatin: [Pt(NH3)2Cl2], a well-known anticancer drug with a similar square-planar geometry but different ligands.
Carboplatin: [Pt(NH3)2(CBDCA)], another anticancer drug with a bidentate ligand (CBDCA = cyclobutane-1,1-dicarboxylate).
Oxaliplatin: [Pt(NH3)2(Ox)], an anticancer drug with oxalate as a bidentate ligand.
These compounds share the platinum(II) center and square-planar geometry but differ in their ligands, which influence their reactivity and applications.
Eigenschaften
IUPAC Name |
azanide;platinum(2+);dinitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.2H2N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSUHTFXKKBBJP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N4O4Pt-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14409-61-1, 14286-02-3, 15413-19-1 | |
| Record name | Platinum, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Platinum ammine nitrite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diamminebis(nitrito-N)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diamminebis(nitrito-N)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


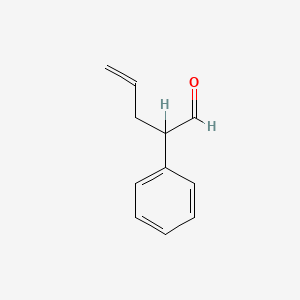
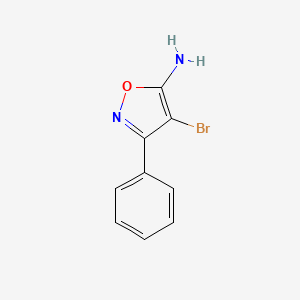
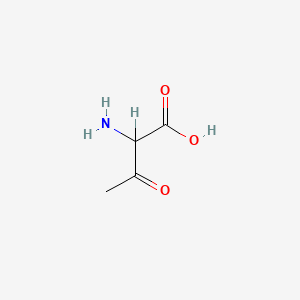
![[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1614674.png)
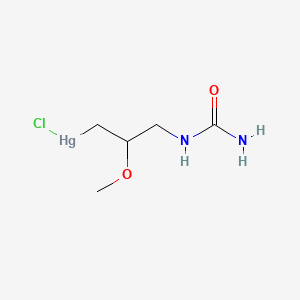
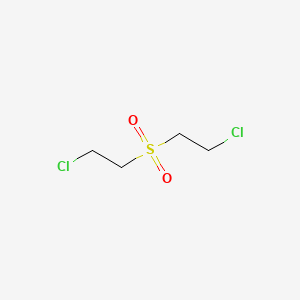


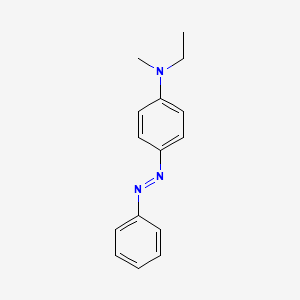
![[1,1'-Biphenyl]-3-sulfonic acid, 4,4'-diamino-](/img/structure/B1614685.png)
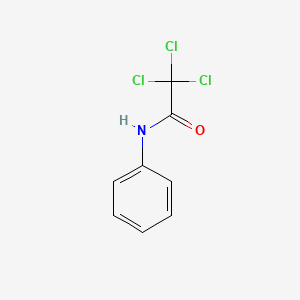
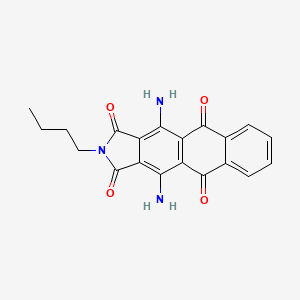
![methyl 4-[2-(diethylamino)ethoxy]benzoate](/img/structure/B1614690.png)
